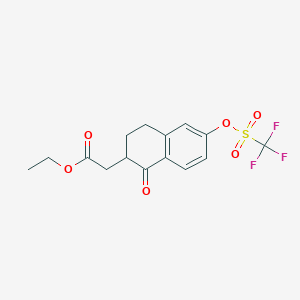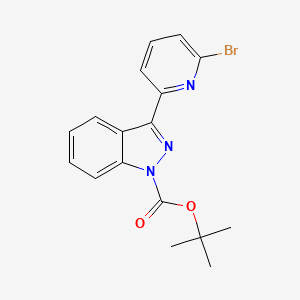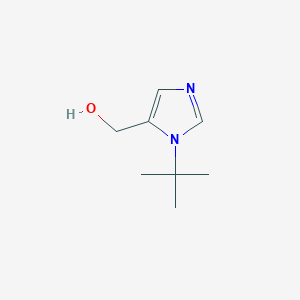
Cy7 acid(triso3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy7 acid(triso3) is a member of the heptamethine cyanine dye family, known for its near-infrared (NIR) photophysical properties. These dyes are widely used in biological applications due to their unique structure and attractive properties, such as high fluorescence and photostability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 acid(triso3) typically involves the condensation of indole derivatives with reactive intermediates like aldehydes or ketones. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the cyanine dye structure .
Industrial Production Methods
Industrial production of Cy7 acid(triso3) involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Cy7 acid(triso3) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the photophysical properties of the dye.
Reduction: Often used to modify the dye for specific applications.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents such as sodium borohydride.
Substitution: Often carried out in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include modified cyanine dyes with enhanced properties, such as increased fluorescence or improved water solubility .
Scientific Research Applications
Cy7 acid(triso3) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques to visualize cellular processes.
Medicine: Utilized in diagnostic imaging and targeted drug delivery.
Industry: Applied in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of Cy7 acid(triso3) involves its ability to absorb and emit light in the near-infrared region. This property makes it highly effective for in vivo imaging, as it can penetrate tissues with minimal scattering. The molecular targets include cellular structures and specific biomolecules, which the dye can bind to, allowing for precise imaging and diagnostics .
Comparison with Similar Compounds
Similar Compounds
Cy5.5: Another heptamethine cyanine dye with similar properties but different absorption and emission wavelengths.
Cy7.5: A closely related compound with slightly different photophysical characteristics
Uniqueness
Cy7 acid(triso3) stands out due to its high water solubility and strong fluorescence in the near-infrared region, making it particularly useful for in vivo imaging applications. Its ability to undergo various chemical modifications also adds to its versatility in scientific research .
Properties
Molecular Formula |
C37H46N2O11S3 |
|---|---|
Molecular Weight |
791.0 g/mol |
IUPAC Name |
4-[2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C37H46N2O11S3/c1-36(2)29-25-27(52(45,46)47)18-20-31(29)38(22-12-8-11-17-35(40)41)33(36)15-9-6-5-7-10-16-34-37(3,4)30-26-28(53(48,49)50)19-21-32(30)39(34)23-13-14-24-51(42,43)44/h5-7,9-10,15-16,18-21,25-26H,8,11-14,17,22-24H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49,50) |
InChI Key |
VWPZKYGTYRCXBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)

![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)




![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)



